molecular formula C12H11N5O B5354947 4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE

4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE

Cat. No.: B5354947
M. Wt: 241.25 g/mol
InChI Key: RMPHMFUQPJQPIV-UHFFFAOYSA-N
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Description

4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Formation of Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the oxadiazole ring or the benzimidazole core, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can undergo substitution reactions, especially at the benzimidazole nitrogen or the allyl group, with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the oxadiazole ring could lead to amines or other reduced species.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as an antimicrobial, antiviral, or anticancer agent. Benzimidazole derivatives are known for their ability to interact with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential. Benzimidazole and oxadiazole derivatives have been investigated for their pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring may also contribute to the compound’s activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-THIADIAZOL-3-AMINE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-TRIAZOL-3-AMINE: Contains a triazole ring instead of an oxadiazole ring.

    4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-TETRAZOL-3-AMINE: Features a tetrazole ring in place of the oxadiazole ring.

Uniqueness

The uniqueness of 4-(1-ALLYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both the benzimidazole and oxadiazole rings can enhance its stability, reactivity, and potential interactions with biological targets.

Properties

IUPAC Name

4-(1-prop-2-enylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-2-7-17-9-6-4-3-5-8(9)14-12(17)10-11(13)16-18-15-10/h2-6H,1,7H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPHMFUQPJQPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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